2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1021230-46-5
VCID: VC11942958
InChI: InChI=1S/C24H25N3O4S/c1-14(2)27-23(28)16-9-6-7-11-18(16)26-24(27)32-13-19-15(3)31-22(25-19)17-10-8-12-20(29-4)21(17)30-5/h6-12,14H,13H2,1-5H3
SMILES: CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C
Molecular Formula: C24H25N3O4S
Molecular Weight: 451.5 g/mol

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one

CAS No.: 1021230-46-5

Cat. No.: VC11942958

Molecular Formula: C24H25N3O4S

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one - 1021230-46-5

Specification

CAS No. 1021230-46-5
Molecular Formula C24H25N3O4S
Molecular Weight 451.5 g/mol
IUPAC Name 2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Standard InChI InChI=1S/C24H25N3O4S/c1-14(2)27-23(28)16-9-6-7-11-18(16)26-24(27)32-13-19-15(3)31-22(25-19)17-10-8-12-20(29-4)21(17)30-5/h6-12,14H,13H2,1-5H3
Standard InChI Key LTTNXZFSQZHBID-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C
Canonical SMILES CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C

Introduction

Synthesis and Chemical Reactions

The synthesis of quinazolinone derivatives often involves multi-step organic reactions. Key steps may include:

  • Condensation Reactions: Formation of the quinazoline ring system typically involves condensation reactions between appropriate precursors.

  • Substitution Reactions: Introduction of functional groups such as sulfanyl or alkyl groups can be achieved through substitution reactions.

Example Synthesis Steps for Related Compounds

  • Formation of Quinazoline Ring: This often involves the reaction of anthranilic acid with isothiocyanates or other suitable reagents .

  • Introduction of Sulfanyl Group: Involves the use of sulfur-containing reagents to attach the sulfanyl moiety to the quinazoline core.

Biological Activities and Applications

Quinazolinones are noted for their diverse biological activities, including:

  • Anti-Cancer Properties: Some quinazolinone derivatives have shown promising antitumor activities .

  • Anti-Inflammatory Effects: These compounds may also exhibit anti-inflammatory properties, making them candidates for therapeutic applications.

Biological ActivityDescription
Anti-CancerPotential inhibition of tumor growth through interaction with specific cellular targets.
Anti-InflammatoryPossible reduction of inflammation by modulating relevant biochemical pathways.

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